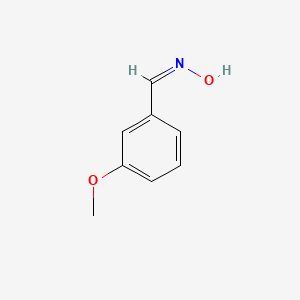

3-Methoxy-benzaldehyde oxime

Description

Context and Significance of Oxime Functionality in Organic Chemistry

Oximes are organic compounds formed by the reaction of an aldehyde or a ketone with hydroxylamine (B1172632). vedantu.comwikipedia.org This functional group is pivotal in chemistry, with wide-ranging applications in medicine, catalysis, and organic synthesis. rsc.orgrsc.org Historically, oximes have been crucial as crystalline derivatives for the identification and purification of aldehydes and ketones. britannica.com

The oxime group is amphoteric, possessing both a basic nitrogen atom and an acidic hydroxyl group. rsc.org This dual nature allows oximes to participate in a variety of chemical reactions. vedantu.com One of the most notable reactions is the Beckmann rearrangement, where an oxime is converted into an amide under acidic conditions. vedantu.com This rearrangement is of significant industrial importance, for instance, in the synthesis of caprolactam, the precursor to Nylon-6. vedantu.com Furthermore, oximes can be reduced to form primary amines or dehydrated to yield nitriles, highlighting their versatility as synthetic intermediates. vedantu.combritannica.com

Benzaldoximes as Core Structures in Synthetic Pathways

Benzaldoximes, the oximes derived from benzaldehyde (B42025), are fundamental building blocks in organic synthesis. ontosight.ai Their synthesis is typically achieved through the condensation reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base. ontosight.aiprepchem.comwikipedia.org

The reactivity of the benzaldoxime (B1666162) can be tuned by the presence of substituents on the benzene (B151609) ring. These substituents can influence the electronic nature of the aromatic ring and, consequently, the reactivity of the oxime functional group. This makes substituted benzaldoximes valuable intermediates for the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai For instance, they can be used in the synthesis of benzamidines and benzoyl chlorides. ontosight.ai Recent research has even explored novel, environmentally friendly methods for benzaldoxime synthesis, such as visible light-driven photocatalysis. nih.gov

Overview of Research Trajectories for 3-Methoxy-benzaldehyde Oxime

Research involving this compound has explored its utility as a chemical intermediate and its potential biological activities. The methoxy (B1213986) group at the 3-position of the benzene ring imparts specific electronic and steric characteristics that differentiate it from other positional isomers. This structural feature can influence the compound's reactivity and its interactions with biological targets.

Investigations into this compound have included its use in the synthesis of fine chemicals and pharmaceuticals. It serves as a precursor for creating more complex molecular architectures. smolecule.com Furthermore, preliminary studies have suggested potential biological applications, including antimicrobial and anticancer properties, stemming from its ability to interact with various enzymes. smolecule.com The compound's ability to form stable complexes with metal ions is another area of scientific interest.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C8H9NO2 |

| Molecular Weight | 151.16 g/mol |

| IUPAC Name | (NE)-N-[(3-methoxyphenyl)methylidene]hydroxylamine |

| CAS Number | 52707-52-5, 38489-80-4 |

This table is based on data from PubChem and other chemical suppliers. nih.govaobchem.com

Structure

3D Structure

Properties

CAS No. |

38489-80-4 |

|---|---|

Molecular Formula |

C8H9NO2 |

Molecular Weight |

151.16 g/mol |

IUPAC Name |

(NZ)-N-[(3-methoxyphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C8H9NO2/c1-11-8-4-2-3-7(5-8)6-9-10/h2-6,10H,1H3/b9-6- |

InChI Key |

VDCBJAPSEUTPTQ-TWGQIWQCSA-N |

SMILES |

COC1=CC=CC(=C1)C=NO |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=N\O |

Canonical SMILES |

COC1=CC=CC(=C1)C=NO |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Optimization

Classical Condensation Approaches

The most common method for synthesizing oximes is the condensation reaction between an aldehyde or ketone and hydroxylamine (B1172632). This reaction is well-established and has been optimized over many years.

The classical synthesis of 3-Methoxybenzaldehyde (B106831) oxime involves the reaction of 3-Methoxybenzaldehyde with hydroxylamine, which is typically used in the form of its hydrochloride salt (NH₂OH·HCl). The reaction is a nucleophilic addition to the carbonyl group, followed by dehydration to form the oxime C=N bond.

The stoichiometry of the reactants is a critical factor in maximizing the yield and minimizing side products. Typically, a slight excess of hydroxylamine hydrochloride is used to ensure the complete conversion of the aldehyde. A common molar ratio of 3-Methoxybenzaldehyde to hydroxylamine hydrochloride is in the range of 1:1 to 1:1.5. A base is required to neutralize the hydrochloric acid liberated from the hydroxylamine salt, which would otherwise make the reaction medium acidic and hinder the reaction.

Table 1: Typical Reactants and Stoichiometry for Classical Synthesis

| Reactant | Role | Typical Molar Ratio |

| 3-Methoxybenzaldehyde | Carbonyl Substrate | 1 |

| Hydroxylamine Hydrochloride | Oximation Reagent | 1.1 - 1.5 |

| Base (e.g., Sodium Acetate (B1210297), Pyridine) | Acid Scavenger | 1.1 - 2.0 |

The choice of solvent plays a significant role in the outcome of the oximation reaction. The solvent must be able to dissolve the reactants and, in many cases, facilitate the removal of water. Protic solvents like ethanol (B145695) and aqueous ethanol are frequently employed. The polarity of the solvent can influence the reaction rate and the ratio of (E)- and (Z)-isomers of the resulting oxime.

Research has shown that for aromatic aldoximes, the (E)-isomer is generally the thermodynamically more stable product and is often formed preferentially. The solvent can affect the equilibrium between the two isomers. For instance, in a study on the synthesis of various aldoximes, including substituted benzaldehyde (B42025) oximes, it was observed that polar protic solvents tend to favor the formation of the (E)-isomer.

Table 2: Effect of Solvent on the Synthesis of Aromatic Oximes

| Solvent | Typical Reaction Time | Observed Yield | Predominant Isomer |

| Aqueous Ethanol | 1-3 hours | High | (E) |

| Methanol (B129727) | 2-4 hours | Good to High | (E) |

| Pyridine (as solvent and base) | 0.5-2 hours | High | (E) |

| Dioxane/Water | 2-5 hours | Moderate to Good | Mixture, favors (E) |

A base is crucial in classical oxime synthesis to neutralize the HCl released from hydroxylamine hydrochloride. The free hydroxylamine is a more potent nucleophile. The choice and amount of the base can significantly impact the reaction's efficiency. Common bases include sodium hydroxide (B78521), sodium carbonate, sodium acetate, and organic bases like pyridine.

The strength of the base can affect the reaction rate. Stronger bases like sodium hydroxide can lead to faster reactions but may also promote side reactions if not carefully controlled. Milder bases like sodium acetate provide a buffered system that can lead to cleaner reactions and higher yields of the desired oxime. Pyridine can act as both a base and a catalyst, and in some cases, as the solvent itself.

Advanced Synthetic Strategies

In recent years, more advanced and sustainable methods for the synthesis of oximes have been developed. These methods often offer advantages such as shorter reaction times, higher yields, and reduced environmental impact.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The synthesis of oximes, including 3-Methoxybenzaldehyde oxime, can be significantly expedited using this technique. Under microwave irradiation, the reaction of 3-Methoxybenzaldehyde with hydroxylamine hydrochloride can be completed in a matter of minutes, compared to hours for conventional heating methods.

A study on the microwave-assisted synthesis of aldoximes demonstrated that the reaction of various benzaldehydes with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide or potassium carbonate under solvent-free conditions or in a minimal amount of solvent proceeds rapidly to give high yields of the corresponding oximes. This method is not only faster but also often leads to cleaner products and simpler work-up procedures.

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of an Aromatic Aldoxime

| Method | Reaction Time | Yield |

| Conventional Heating (Reflux in Ethanol) | 2 hours | 85% |

| Microwave Irradiation (Solvent-free) | 3 minutes | 92% |

Mechanochemistry, which involves inducing reactions by mechanical force such as grinding or milling, represents a green and efficient alternative for the synthesis of oximes. This solvent-free approach minimizes waste and energy consumption. The mechanochemical synthesis of 3-Methoxybenzaldehyde oxime can be achieved by grinding 3-Methoxybenzaldehyde with hydroxylamine hydrochloride and a solid base, such as sodium carbonate or sodium hydroxide.

Research has shown that a variety of aldehydes and ketones can be efficiently converted to their corresponding oximes by simple grinding at room temperature. The reaction is typically rapid, with high yields being achieved in a short period. This method avoids the use of bulk solvents, which simplifies product isolation and reduces the environmental footprint of the synthesis. For the synthesis of aromatic aldoximes, this method has been shown to be highly effective.

Heterogeneous Catalysis in Oxime Formation

The synthesis of oximes, including 3-methoxybenzaldehyde oxime, through the condensation of aldehydes or ketones with hydroxylamine is a fundamental transformation in organic chemistry. researchgate.net While traditional methods often employ homogeneous basic catalysts like pyridine, there is a growing emphasis on developing heterogeneous catalytic systems to simplify product purification, minimize waste, and enable catalyst recycling. researchgate.netdtu.dk These "green chemistry" approaches are crucial for creating more environmentally friendly and economically viable chemical processes. researchgate.net

Solid acid catalysts have emerged as effective alternatives for oxime synthesis. researchgate.net One notable example is the use of a TiO2/SO42- solid superacid, which has demonstrated high efficiency in the preparation of various aromatic oximes under mild, solvent-free conditions. researchgate.net This method offers significant advantages by eliminating the need for potentially harmful solvents and simplifying the work-up procedure. researchgate.net While specific data for 3-methoxybenzaldehyde is not provided, the catalyst has been shown to be effective for a range of aromatic aldehydes and ketones. researchgate.net

Another class of heterogeneous catalysts that have shown promise are Amberlyst resins, such as Amberlyst A-21. royalsocietypublishing.org These polymer-supported catalysts provide a solid surface for the reaction to occur and can be easily filtered off upon completion. royalsocietypublishing.org The use of such solid-supported reagents aligns with the principles of green chemistry by reducing effluent pollution. researchgate.net

Furthermore, metal-organic frameworks (MOFs) have been investigated as catalyst supports. For instance, a synergic system of urea/butyl imidazolium (B1220033) ionic liquid supported on a UiO-66-NH2 metal-organic framework has been developed for oxime synthesis, showcasing the versatility of these materials in catalysis. dtu.dk

The following table summarizes various heterogeneous catalysts used for the synthesis of aromatic oximes, which could be applicable to the formation of 3-methoxybenzaldehyde oxime.

| Catalyst System | Reaction Conditions | Advantages |

| TiO2/SO42- Solid Superacid | Solvent-free, mild conditions | Environmentally friendly, reusable catalyst, simple workup. researchgate.net |

| Amberlyst A-21 | Not specified | Heterogeneous, easy to separate from reaction mixture. royalsocietypublishing.org |

| Urea/Butyl Imidazolium Ionic Liquid on UiO-66-NH2 MOF | Not specified | Utilizes a stable and porous MOF support. dtu.dk |

One-Pot Synthetic Procedures for Benzaldoximes

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the synthesis of benzaldoximes, one-pot procedures often start from precursors like benzyl (B1604629) alcohols or involve the in-situ generation of one of the reactants.

A notable one-pot method involves the aerobic oxidation of a benzyl alcohol to the corresponding benzaldehyde, which then reacts with an amine in the same pot to form an imine. researchgate.net This concept can be extended to oxime synthesis by using hydroxylamine instead of a primary amine. For example, gold nanoparticles supported on zirconia (Au/ZrO2) have been used to catalyze the one-pot synthesis of imines from benzyl alcohol and amines under moderate conditions (60 °C). qut.edu.au This process involves the selective oxidation of the alcohol to the aldehyde, followed by condensation with the amine. qut.edu.au A similar strategy could be employed for 3-methoxybenzaldehyde oxime by starting with 3-methoxybenzyl alcohol.

Another approach utilizes photocatalysis. A hybrid magnetic catalyst, Fe3O4@TiO2, has been used for the one-pot synthesis of Schiff bases from benzyl alcohol and nitro compounds under UVA irradiation. mdpi.com This reaction proceeds through the photocatalytic oxidation of benzyl alcohol to benzaldehyde and the simultaneous reduction of the nitro compound to an aniline, followed by condensation. mdpi.com This highlights the potential for photocatalytic methods in one-pot syntheses of benzaldehyde derivatives.

Ultrasound irradiation has also been employed to facilitate the one-pot synthesis of O-arylsulfonyl arylaldoximes. researchgate.net This method involves the condensation of an arylaldoxime with an aromatic sulfonyl chloride in the presence of sodium hydroxide at room temperature. researchgate.net The use of ultrasound can lead to shorter reaction times and higher yields compared to conventional methods. researchgate.net

The table below outlines different one-pot synthetic strategies that could be adapted for the preparation of 3-methoxybenzaldehyde oxime.

| Starting Materials | Catalyst/Promoter | Key Features |

| Benzyl alcohol, Amine | Au/ZrO2 | Selective oxidation followed by condensation. qut.edu.au |

| Benzyl alcohol, Nitro compound | Fe3O4@TiO2 (Photocatalyst) | In-situ generation of both aldehyde and amine. mdpi.com |

| Arylaldoxime, Aromatic sulfonyl chloride | Ultrasound irradiation | Rapid, high-yielding synthesis of oxime ethers. researchgate.net |

Isomerization Studies

E/Z Isomer Formation and Stereocontrol

The carbon-nitrogen double bond in oximes, including 3-methoxybenzaldehyde oxime, gives rise to geometric isomerism, resulting in the formation of E (entgegen) and Z (zusammen) isomers. The terms E and Z are used to describe the spatial arrangement of substituents around the C=N double bond based on the Cahn-Ingold-Prelog priority rules. docbrown.info The Z isomer has the highest priority groups on the same side of the double bond, while the E isomer has them on opposite sides. docbrown.info

In the case of 3-methoxybenzaldehyde oxime, the (E)-isomer is generally the more thermodynamically stable and predominant form, often accounting for over 90% of the isomeric mixture under various reported conditions. This preference is attributed to the steric hindrance between the methoxy (B1213986) group and the oxime hydroxyl group in the less stable (Z)-isomer.

The synthesis of aldoximes often yields a mixture of E and Z isomers, with the ratio being influenced by the reaction conditions. researchgate.netresearchgate.net However, methods for the stereoselective synthesis of a particular isomer have been developed. For instance, a highly stereoselective synthesis of the E-isomer of various aldoximes has been achieved through a base-catalyzed domino aza-Michael/retro-Michael reaction. researchgate.net While specific application to 3-methoxybenzaldehyde oxime is not detailed, this method provides a pathway to high diastereomeric purity for other aromatic aldoximes. researchgate.net

The separation of E and Z isomers can typically be achieved by chromatographic techniques, such as column chromatography. koreascience.kr

Factors Influencing Isomeric Ratios and Stability

The ratio of E to Z isomers of benzaldoximes in a mixture and the rate of their interconversion are influenced by several factors, including temperature, solvent, and the presence of acids or bases. researchgate.netresearchgate.net

Temperature: Temperature plays a critical role in the position of the equilibrium between the E and Z isomers. researchgate.net A change in temperature can alter the equilibrium ratio of the isomeric mixture. researchgate.net

Solvent: The polarity of the solvent can affect the isomeric distribution. For benzaldoxime (B1666162), reactions in methanol have been shown to favor the Z-isomer, while polar aprotic solvents may lead to different ratios.

pH and Catalysts: The presence of acids or bases can catalyze the interconversion of E and Z isomers. researchgate.net It is well-known that strong acids can promote the isomerization of oximes. researchgate.net Theoretical studies on acetaldoxime (B92144) suggest that the acid-promoted E/Z isomerization in water occurs through the formation of a protonated oxime-water adduct, which allows for free rotation around the C-N single bond. researchgate.net Kinetic studies on p-methoxybenzaldehyde oximes in aqueous perchloric acid have shown that isomerization and hydrolysis proceed through a common tetrahedral intermediate. researchgate.net At higher acid concentrations, E to Z isomerization can be observed as a faster process competing with hydrolysis. researchgate.net

The electronic nature of substituents on the benzene (B151609) ring also influences the properties of the oxime isomers. For p-methoxybenzaldehyde oximes, the pKa values for the protonated E and Z isomers have been determined to be -0.55 and 0.80, respectively, indicating a difference in their basicity. researchgate.net

The following table summarizes factors that can influence the isomeric ratio of benzaldoximes.

| Factor | Influence on Isomerization |

| Temperature | Affects the equilibrium position between E and Z isomers. researchgate.net |

| Solvent Polarity | Can alter the final E/Z ratio. |

| Acidity/Basicity (pH) | Catalyzes the interconversion of isomers. researchgate.netresearchgate.net |

| Substituents | Electronic effects of substituents can influence isomer stability and reactivity. researchgate.net |

Chemical Transformations and Reaction Mechanisms

Oxidation Reactions of the Oxime Group

The oxime functional group is susceptible to oxidation by various reagents, leading to the formation of nitriles or, under specific conditions, nitroso and nitro derivatives.

The dehydration of aldoximes to form nitriles is a fundamental transformation in organic synthesis. For 3-Methoxy-benzaldehyde oxime, this can be achieved through several oxidative dehydration methods. Common oxidizing agents like sodium hypochlorite (B82951) (NaOCl) and hydrogen peroxide are effective for this conversion. Current time information in Bangalore, IN.amazonaws.com The reaction with sodium hypochlorite at a controlled pH of 9 results in the formation of 3-Methoxy-benzonitrile in high yields of 85–90%. Current time information in Bangalore, IN. This process is believed to proceed through the oxidative cleavage of the N–O bond, followed by elimination of water. Current time information in Bangalore, IN.

Other established methods for converting aldoximes to nitriles, which are applicable to this substrate, include treatment with reagents like acetic anhydride (B1165640) or phosphorus pentoxide at elevated temperatures (120–140°C), or the use of milder, modern reagents such as the Burgess reagent. ontosight.ai

| Oxidizing Agent/Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium hypochlorite (NaOCl) | pH 9 | 3-Methoxy-benzonitrile | 85–90 | Current time information in Bangalore, IN. |

| Acetic anhydride | 120–140°C | 3-Methoxy-benzonitrile | N/A | |

| Burgess Reagent | THF, Heat | 3-Methoxy-benzonitrile | Excellent (general) | ontosight.ai |

Further oxidation of the oxime group can yield nitroso and, subsequently, nitro compounds. The oxidation of primary amines or hydroxylamines often proceeds through a nitroso intermediate which then isomerizes to an oxime. thieme-connect.de Conversely, the oxidation of an oxime can lead to a nitro compound.

For this compound, oxidation using peracetic acid has been shown to produce the corresponding nitro compound, 1-methoxy-3-(nitromethyl)benzene, in a 37% yield. amazonaws.com More potent peracids, such as peroxytrifluoroacetic acid generated from a urea-hydrogen peroxide complex and trifluoroacetic anhydride, are also known to oxidize aldoximes to nitroalkanes effectively. studfile.net The use of meta-Chloroperoxybenzoic acid (m-CPBA) is another established method for oxidizing imines and related compounds, where the reaction can lead to oxaziridines, nitroso compounds, and ultimately nitro compounds, depending on the stoichiometry and substrate. thieme-connect.com While nitroso compounds are key intermediates in these oxidation pathways, they are often highly reactive and may be consumed in subsequent steps. thieme-connect.com

Reduction Reactions to Primary Amines

The reduction of the oxime group is a reliable method for the synthesis of primary amines. This transformation involves the reduction of the C=N double bond and the cleavage of the N-O bond. stackexchange.com For this compound, this yields the corresponding 3-Methoxy-benzylamine.

Catalytic hydrogenation is a widely used method for the reduction of oximes. drhazhan.com This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include Palladium on carbon (Pd/C) and Raney Nickel. Current time information in Bangalore, IN.mdpi.com For instance, the hydrogenation of this compound using H₂ gas at 5 atmospheres of pressure over a Pd/C catalyst affords 3-Methoxy-benzylamine. Current time information in Bangalore, IN. Similarly, Raney Nickel is an effective catalyst for the hydrogenation of oximes to primary aminoalcohols. mdpi.com

A variety of chemical reducing agents can effectively convert oximes to primary amines. The mechanism for these reactions typically involves the nucleophilic transfer of a hydride ion to the carbon of the C=N bond, followed by protonation and further reduction. Current time information in Bangalore, IN.libretexts.org

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting oximes to primary amines. stackexchange.comasianpubs.org The reaction proceeds by reducing the C=N bond and subsequent reductive cleavage of the N-O bond. stackexchange.com

Sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reducing agent. While it is generally less reactive towards oximes than LiAlH₄, its reactivity can be enhanced. The reduction of this compound to 3-Methoxy-benzylamine has been reported with NaBH₄ in methanol (B129727), yielding 70–75%. Current time information in Bangalore, IN. The reactivity of NaBH₄ can also be increased by using it in conjunction with additives like copper(II) sulfate, which allows for the reduction of various oximes to a mixture of primary and secondary amines. organic-chemistry.org

| Reducing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation (H₂/Pd-C) | 5 atm H₂ | 3-Methoxy-benzylamine | N/A | Current time information in Bangalore, IN. |

| Sodium borohydride (NaBH₄) | Methanol | 3-Methoxy-benzylamine | 70–75 | Current time information in Bangalore, IN. |

| Lithium aluminum hydride (LiAlH₄) | Dry THF | 3-Methoxy-benzylamine | High (general) | asianpubs.org |

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is subject to electrophilic substitution reactions, with the regioselectivity being governed by the directing effects of the existing substituents. The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density through resonance. The oxime group, similar to the aldehyde group from which it is derived, is a deactivating group and a meta-director.

In the case of this compound, the powerful activating effect of the methoxy group dominates, directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). The positions ortho to the methoxy group (2 and 4) are the most activated.

Experimental studies on the closely related 3-methoxybenzaldehyde (B106831) provide strong evidence for this regioselectivity. The electrophilic aromatic bromination of 3-methoxybenzaldehyde with N-bromosuccinimide (NBS) exclusively yields 2-bromo-5-methoxybenzaldehyde, where the bromine atom adds to the position ortho to the methoxy group and meta to the aldehyde. mdpi.com This demonstrates the powerful directing effect of the methoxy group.

Similarly, the nitration of 3-methoxybenzaldehyde with nitric acid typically introduces the nitro group at positions activated by the methoxy group. Depending on the conditions, nitration can occur at the 2, 4, or 6 positions. For example, direct nitration can lead to the formation of 3-methoxy-5-nitrobenzaldehyde. The precise product distribution depends on factors like the nitrating agent and reaction temperature.

Due to the electron-rich nature of the benzene (B151609) ring, nucleophilic aromatic substitution is generally not favored unless additional, powerful electron-withdrawing groups are present on the ring.

Reactions Involving the Methoxy Substituent

The methoxy group (-OCH3) on the benzene ring can undergo nucleophilic substitution reactions. smolecule.com Although it is generally a stable ether linkage, under specific conditions, it can be cleaved or transformed. These reactions often require harsh conditions but can lead to substituted benzaldehyde (B42025) derivatives. For instance, treatment with strong acids or certain Lewis acids can lead to demethylation, yielding the corresponding phenol.

Aromatic Functionalization Strategies

The benzene ring of this compound is susceptible to electrophilic aromatic substitution. The methoxy group is an activating, ortho-para directing group, while the oxime group is generally deactivating. This directing effect influences the position of incoming electrophiles. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation can introduce new functional groups onto the aromatic core, further diversifying the molecular scaffold for synthetic applications. For example, iodination can occur at the 5-position to produce compounds like 4-hydroxy-5-iodo-3-methoxy-benzaldehyde oxime. ontosight.ai

Rearrangement Reactions

Rearrangement reactions offer a powerful method for skeletal reorganization, and this compound is a key substrate for one of the most classic transformations in this class.

Beckmann Rearrangement and Analogous Transformations

The Beckmann rearrangement is a cornerstone reaction of oximes, converting them into amides or nitriles under acidic conditions. For aldoximes, such as this compound, the reaction typically yields nitriles. masterorganicchemistry.com The process is initiated by converting the oxime's hydroxyl group into a good leaving group, often through protonation with a strong acid. This is followed by a rearrangement where the hydrogen atom migrates to the nitrogen, breaking the N-O bond and leading to the formation of a nitrile after deprotonation. masterorganicchemistry.com

This transformation is a fundamental tool in organic synthesis, providing an efficient route to the nitrile functionality, which is a valuable precursor for amines, carboxylic acids, and other nitrogen-containing compounds. innovareacademics.in Various reagents can catalyze this rearrangement under mild conditions, including silica (B1680970) sulfuric acid. researchgate.net

Table 1: Beckmann Rearrangement of this compound

| Reactant | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| This compound | Acid (e.g., H₂SO₄) | 3-Methoxybenzonitrile | masterorganicchemistry.com |

This interactive table summarizes the Beckmann rearrangement, a key transformation of the oxime.

Cycloaddition Reactions and Heterocycle Formation

The oxime group is a precursor to a highly reactive 1,3-dipole, making this compound an excellent starting material for synthesizing five-membered heterocyclic rings through cycloaddition reactions.

1,3-Dipolar Cycloaddition Pathways for Isoxazole (B147169) Synthesis

This compound serves as a precursor for the in-situ generation of 3-methoxyphenyl (B12655295) nitrile oxide. This is typically achieved through oxidation of the aldoxime using reagents like chloramine-T or sodium hypochlorite. smolecule.comcore.ac.uk The generated nitrile oxide is a reactive 1,3-dipole that readily participates in cycloaddition reactions with dipolarophiles, such as alkenes and alkynes. core.ac.ukrsc.org

The reaction with alkenes leads to the formation of isoxazolines (4,5-dihydroisoxazoles), while reaction with alkynes yields fully aromatic isoxazoles. core.ac.uk This [3+2] cycloaddition is a powerful and convergent method for constructing the isoxazole ring system, a privileged scaffold found in many biologically active molecules and pharmaceuticals. core.ac.ukresearchgate.net

Role as Building Blocks in Diverse Heterocyclic Scaffolds

Beyond isoxazoles, this compound is a versatile building block for a variety of other heterocyclic systems. cymitquimica.com The oxime functionality can be manipulated to participate in different cyclization strategies. For example, reductive cyclization or reactions involving other functional groups on the molecule can lead to the formation of various nitrogen- and oxygen-containing heterocycles. The ability to functionalize the aromatic ring further expands the range of accessible heterocyclic scaffolds, making this compound a valuable intermediate in medicinal chemistry and materials science. beilstein-journals.org

Table 2: Heterocycles Synthesized from this compound

| Heterocyclic Scaffold | Synthetic Pathway | Key Reagents | Reference |

|---|---|---|---|

| Isoxazoline | 1,3-Dipolar Cycloaddition | Alkene, Chloramine-T | core.ac.ukresearchgate.net |

| Isoxazole | 1,3-Dipolar Cycloaddition | Alkyne, Oxidant | rsc.orgresearchgate.net |

| Amide/Lactam | Beckmann Rearrangement (from ketoxime) | Acid | organic-chemistry.org |

This interactive table illustrates the versatility of this compound in synthesizing various heterocyclic structures.

Metal-Mediated and Catalytic Reactions

Oxime Metathesis Catalysis

Oxime metathesis is a chemical reaction that involves the exchange of the groups attached to the nitrogen and carbon atoms of an oxime's C=N bond. Recent studies have demonstrated that this exchange can be catalyzed by acids. rsc.orgnih.gov The proposed mechanism for the acid-catalyzed metathesis of aromatic oxime-ethers involves a 4-membered cyclic intermediate. nih.gov Computational studies support this mechanism and highlight the essential role of the acid catalyst in the process. nih.gov

The rate of the oxime metathesis reaction is significantly influenced by the electronic nature of the substituents on the aromatic ring. nih.gov This allows for the tuning of the reaction kinetics by selecting appropriate electron-donating or electron-withdrawing groups. nih.gov For instance, the reaction between an oxime-ether with an electron-donating group (like the methoxy group in this compound) and one with an electron-withdrawing group can reach equilibrium within a couple of hours in the presence of an acid catalyst. nih.gov

A representative example of oxime metathesis involves the reaction between 4-methoxybenzaldehyde (B44291) O-(but-3-ene) oxime and 4-nitrobenzaldehyde (B150856) O-hexyl oxime, catalyzed by para-toluenesulfonic acid at 100 °C. rsc.org The progress of this reaction can be monitored by ¹H NMR spectroscopy by observing the appearance of new signals corresponding to the metathesis products. rsc.org

Table 1: Representative Oxime Metathesis Reaction

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Monitoring Technique |

| 4-methoxybenzaldehyde O-(but-3-ene) oxime | 4-nitrobenzaldehyde O-hexyl oxime | p-toluenesulfonic acid | 100 | ¹H NMR |

N-Heterocyclic Carbene (NHC) Catalysis in C-C Bond Acylation of Oxime Ethers

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of chemical transformations, including the acylation of oxime ethers. acs.orgrsc.org NHC catalysis provides an alternative to traditional transition-metal-catalyzed reactions, often proceeding under milder and more environmentally friendly conditions. acs.org In the context of oxime ethers, NHC catalysis facilitates the cleavage of a C-C bond and the subsequent formation of a new C-C bond, leading to the synthesis of valuable ketonitriles. acs.org

The catalytic cycle typically begins with the reaction of the NHC with an aldehyde to form a Breslow intermediate. acs.orgnih.gov This intermediate can then engage in a single-electron transfer (SET) process with an oxime ether. acs.org This process generates radical intermediates that ultimately lead to the desired acylated product. acs.org The reaction is sensitive to the nature of the leaving group on the oxime derivative. acs.org

In a specific study, the reaction of 2-phenylcyclopentan-1-one (B72573) oxime derivative and 3-methoxybenzaldehyde was investigated in the presence of a thiazolium-derived NHC catalyst. acs.org The reaction conditions, including the catalyst loading and temperature, were optimized to achieve good yields of the corresponding ketonitrile product. acs.org This method has been applied to a range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents. acs.org

Table 2: NHC-Catalyzed Acylation of an Oxime Ether with 3-Methoxybenzaldehyde

| Oxime Ether Substrate | Aldehyde | NHC Precursor | Base | Solvent | Temperature (°C) | Product |

| 2-phenylcyclopentan-1-one O-acetyl oxime | 3-Methoxybenzaldehyde | Thiazolium salt | Cesium carbonate | 1,2-Dichloroethane | 60 | 5-(3-methoxyphenyl)-5-oxo-2-phenylpentanenitrile |

The proposed mechanism for this NHC-catalyzed ring-opening acylation involves a radical-mediated C-C bond cleavage. acs.org The versatility of this protocol is demonstrated by its compatibility with various substituted aromatic aldehydes and different cyclic ketone oxime ethers. acs.org

Oxidative Cleavage of Oximes to Carbonyl Compounds (Deoximation)

The regeneration of carbonyl compounds from their corresponding oximes, a process known as deoximation, is a fundamental transformation in organic synthesis. niscpr.res.in Oximes serve as stable protecting groups for aldehydes and ketones, and their efficient cleavage is often a necessary step in a multi-step synthesis. niscpr.res.in A variety of reagents and methods have been developed for the deoximation of this compound.

One effective method involves the use of molybdenum(VI) dioxide bis(acetylacetonate) (MoO₂(acac)₂) as a catalyst in the presence of hydrogen peroxide. researchgate.net This system allows for the facile deprotection of this compound to yield 3-methoxybenzaldehyde at room temperature. researchgate.net The reaction is typically carried out in acetone, and the desired aldehyde is obtained in good yield. researchgate.net

Another approach utilizes a combination of tin(II) chloride (SnCl₂) and titanium(III) chloride (TiCl₃) in an aqueous solvent. nih.govresearchgate.net This bimetallic system effectively mediates the deoximation of various aldoximes and ketoximes under mild conditions. nih.govresearchgate.net The reaction proceeds in a mixture of THF and water at room temperature, providing the corresponding carbonyl compounds in excellent yields. nih.govresearchgate.net Other reagents like pyridinium (B92312) fluorochromate with hydrogen peroxide, and potassium peroxymonosulfate (B1194676) (Oxone) on alumina (B75360) under microwave irradiation have also been successfully employed for deoximation. niscpr.res.in

Table 3: Reagents for the Deoximation of this compound

| Reagent/Catalyst System | Solvent | Temperature | Product | Yield (%) |

| MoO₂(acac)₂ / H₂O₂ | Acetone | Room Temperature | 3-Methoxybenzaldehyde | 76 researchgate.net |

| SnCl₂ / TiCl₃ | THF/H₂O | Room Temperature | 3-Methoxybenzaldehyde | High |

| Pyridinium fluorochromate / H₂O₂ | Not specified | Not specified | 3-Methoxybenzaldehyde | Not specified |

| Oxone / Alumina (Microwave) | Solvent-free | Not specified | 3-Methoxybenzaldehyde | High |

Coordination Chemistry of Oximes as Ligands

The oxime functional group possesses both a nitrogen and an oxygen atom with lone pairs of electrons, making it an excellent ligand for coordinating with metal ions. researchgate.net The coordination chemistry of oximes, including this compound and its derivatives, has been a subject of interest due to the potential applications of the resulting metal complexes in catalysis and materials science. ontosight.ai

Oximes can act as bidentate ligands, coordinating to a metal center through both the nitrogen and oxygen atoms of the oxime group. evitachem.com For instance, 2-hydroxy-5-methoxybenzaldehyde (B1199172) oxime, a related compound, is known to form bidentate Schiff base ligands that can coordinate with metal ions like copper(II). evitachem.com These copper(II) complexes have been investigated for their catalytic activity in the oxidation of olefins. evitachem.com

The coordination can also occur through the nitrogen atom alone, particularly when the hydroxyl group of the oxime is deprotonated. researchgate.net The steric and electronic properties of the substituents on the benzaldehyde ring can influence the coordination mode and the stability of the resulting metal complex. acs.org The methoxy group in this compound can affect the electron density on the aromatic ring and, consequently, the coordinating ability of the oxime group.

While specific studies detailing the coordination complexes of this compound itself are not extensively documented in the provided search results, the general principles of oxime coordination chemistry suggest its capability to form stable complexes with a variety of transition metals. researchgate.netacs.org The formation of these complexes can be influenced by factors such as the metal-to-ligand ratio, the solvent system, and the pH of the reaction medium. researchgate.net

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for the detailed structural analysis of 3-Methoxybenzaldehyde (B106831) oxime, offering insights into the chemical environments of its hydrogen, carbon, and nitrogen atoms. This technique is also fundamental in distinguishing between the possible E/Z isomers of the oxime.

¹H NMR Spectral Analysis and Proton Environments

The ¹H NMR spectrum of 3-Methoxybenzaldehyde oxime provides a clear signature of its proton environments. A study using CDCl₃ as a solvent identified distinct signals corresponding to each type of proton in the molecule. niscpr.res.in

Oxime Proton (-NOH): A singlet observed at approximately δ 8.89 ppm is attributed to the hydroxyl proton of the oxime group. niscpr.res.in

Aldoxime Proton (CH=N): The proton attached to the imine carbon appears as a singlet at δ 8.13 ppm. niscpr.res.in

Aromatic Protons: The protons on the benzene (B151609) ring produce a complex multiplet pattern between δ 6.92 and δ 7.32 ppm, reflecting their different chemical environments due to the methoxy (B1213986) and oxime substituents. niscpr.res.in

Methoxy Protons (-OCH₃): A sharp singlet at δ 3.82 ppm corresponds to the three protons of the methoxy group. niscpr.res.in

These assignments are crucial for confirming the presence and connectivity of the primary functional groups.

Table 1: ¹H NMR Chemical Shift Assignments for 3-Methoxybenzaldehyde Oxime

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Oxime (-NOH) | 8.89 | Singlet |

| Aldoxime (CH=N) | 8.13 | Singlet |

| Aromatic (Ar-H) | 7.27-7.32 | Multiplet |

| Aromatic (Ar-H) | 7.11-7.15 | Multiplet |

| Aromatic (Ar-H) | 6.92-6.96 | Multiplet |

| Methoxy (-OCH₃) | 3.82 | Singlet |

Data sourced from a study conducted in CDCl₃. niscpr.res.in

¹³C NMR Spectral Analysis and Carbon Environments

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. For benzaldehyde (B42025) oxime derivatives, the imine carbon (-C=N-) typically resonates around δ 150 ppm. The aromatic carbons show signals in the δ 120–140 ppm range, while the methoxy carbon is found further upfield. Although specific ¹³C NMR data for 3-Methoxybenzaldehyde oxime is not detailed in the provided results, data for a related derivative, 3-Methoxybenzaldehyde O-undec-10-enoyl oxime, shows the imine carbon at δ 151.55 ppm and the methoxy carbon at δ 55.11 ppm, which provides a reasonable approximation. niscpr.res.in

¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy is a specialized technique that directly probes the nitrogen atom's electronic environment. For oximes, the ¹⁵N chemical shifts are highly characteristic. nih.gov Generally, the nitrogen atom in oxime ethers exhibits chemical shifts in the range of δ 22-28 ppm. nih.gov This distinct chemical shift range is valuable for confirming the N-O linkage of the oxime functional group. Research has also shown that separate resonances can be observed for E and Z isomers of oximes, with the E isomers typically being deshielded (appearing at a higher chemical shift) compared to the Z isomers. figshare.comresearchgate.net

Elucidation of E/Z Isomerism via NMR Techniques

Like other aldoximes, 3-Methoxybenzaldehyde oxime can exist as two geometric isomers, (E) and (Z), which differ in the spatial arrangement of the hydroxyl group relative to the hydrogen atom across the C=N double bond. The E-isomer is generally predominant due to lesser steric hindrance.

NMR techniques are powerful for distinguishing between these isomers. The chemical shifts of protons and carbons near the C=N bond are sensitive to the isomer geometry. uq.edu.au Furthermore, two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can definitively establish the configuration by measuring spatial proximities between atoms. For instance, in the (E)-isomer of an aldoxime, an NOE would be expected between the aldoxime proton (CH=N) and the ortho-aromatic proton, whereas this interaction is absent in the (Z)-isomer. Computational methods like DP4+ analysis, which compare experimental NMR data with quantum mechanics-calculated shifts for all possible isomers, have also become a robust tool for assigning the correct E/Z configuration. rsc.org

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule by detecting their characteristic vibrational frequencies.

Vibrational Assignments of Functional Groups

The IR spectrum of 3-Methoxybenzaldehyde oxime displays several key absorption bands that confirm its structure. A study reporting its spectrum in chloroform (B151607) showed characteristic peaks at 3320 cm⁻¹ and 1512 cm⁻¹. niscpr.res.in

O-H Stretch: The broad absorption band observed around 3320 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime's hydroxyl group, often broadened due to hydrogen bonding. niscpr.res.in

C=N Stretch: The absorption at 1512 cm⁻¹ in the reported spectrum is likely associated with the C=N (imine) stretching vibration. niscpr.res.in Generally, this stretch for oximes is found in the 1685-1640 cm⁻¹ region, but its position can be influenced by conjugation and substitution. vscht.cz

N-O Stretch: The N-O stretching vibration provides another diagnostic band, typically appearing in the 960–930 cm⁻¹ range.

Aromatic and Methoxy Groups: The spectrum also contains C-H stretches from the aromatic ring and the methoxy group, as well as C=C aromatic ring stretches and C-O ether stretches. niscpr.res.in

Table 2: Key IR Vibrational Assignments for 3-Methoxybenzaldehyde Oxime

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Oxime Hydroxyl | O-H Stretch | ~3320 |

| Imine | C=N Stretch | ~1512 |

| Oxime | N-O Stretch | 960-930 (Typical) |

| Aromatic Ring | C=C Stretch | ~1500-1600 (Typical) |

| Ether | C-O Stretch | ~1216 |

Data primarily sourced from a study in Chloroform. niscpr.res.in

Detection of Intramolecular and Intermolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in determining the physical properties and crystal structure of oximes. In 3-Methoxy-benzaldehyde oxime, the potential for both intramolecular and intermolecular hydrogen bonds exists.

Unlike its ortho-isomer, 2-methoxybenzaldehyde (B41997) oxime, where the proximity of the methoxy and oxime groups allows for potential intramolecular hydrogen bonding, the meta-positioning of the methoxy group in this compound makes such direct intramolecular interaction sterically improbable. The primary interactions governing the supramolecular structure are therefore intermolecular hydrogen bonds.

Studies on related aromatic oximes reveal that the most significant intermolecular interaction involves the oxime's hydroxyl group. eurjchem.com This leads to the formation of hydrogen bonds, typically between the hydroxyl hydrogen of one molecule and the nitrogen atom of an adjacent molecule (O—H···N). dntb.gov.uaresearchgate.net These interactions can result in the formation of well-ordered molecular chains or dimeric structures in the solid state. eurjchem.comdntb.gov.uaresearchgate.net The presence of the methoxy group's oxygen atom also introduces the possibility of weaker C—H···O interactions. eurjchem.com

Spectroscopic techniques are pivotal in detecting these interactions. In infrared (IR) spectroscopy, the O-H stretching frequency is particularly sensitive to hydrogen bonding. For unassociated or "free" hydroxyl groups in oximes, a sharp absorption band is typically observed in the 3580–3670 cm⁻¹ region. tandfonline.com When involved in hydrogen bonding, this band broadens and shifts to a lower frequency, usually appearing in the 3130–3300 cm⁻¹ range. tandfonline.com

| Interaction Type | Typical Wavenumber (cm⁻¹) | Band Characteristics |

|---|---|---|

| Free O-H Group | 3580–3670 tandfonline.com | Sharp, weak to medium intensity |

| Hydrogen-Bonded O-H Group | 3130–3300 tandfonline.com | Broad, strong intensity |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands arising from its chromophoric systems.

The principal chromophores in this compound are the benzene ring and the carbon-nitrogen double bond (C=N) of the oxime group. The methoxy group (-OCH₃) acts as an auxochrome, a substituent that modifies the absorption characteristics of the chromophore.

The benzene ring gives rise to strong absorptions corresponding to π → π* transitions. The oxime group also contributes to the electronic spectrum, with possible n → π* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms. The conjugation of the oxime group with the aromatic ring system typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the non-conjugated components. High-performance liquid chromatography (HPLC) methods often utilize UV detection at 254 nm for the analysis of this compound, indicating significant absorbance in this region of the UV spectrum.

| Chromophore | Electronic Transition | Expected Absorption Region (nm) |

|---|---|---|

| Aromatic Ring & C=N (Conjugated) | π → π | ~250-300 |

| C=N-OH Group | n → π | >300 (Typically weak) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization.

The electron ionization (EI) mass spectrum of this compound would be expected to show a distinct molecular ion (M⁺•) peak corresponding to its molecular weight of 151.16 g/mol . nih.gov The fragmentation of this molecular ion provides a fingerprint that is characteristic of its structure.

Based on the analysis of structurally similar compounds, several key fragmentation pathways can be proposed. researchgate.netsmolecule.com

Loss of a hydroxyl radical (•OH): A common fragmentation for oximes, leading to an ion at m/z 134.

Loss of a methoxy radical (•OCH₃): Fragmentation involving the cleavage of the aryl-ether bond would produce a significant peak at m/z 120. smolecule.com

Loss of carbon monoxide (CO): Following the initial fragmentations, the resulting ions can lose CO, a common pathway for aromatic aldehydes and their derivatives. For instance, the m/z 120 ion could lose CO to give a fragment at m/z 92.

These fragmentation patterns help to confirm the presence and position of the various functional groups within the molecule.

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 151 | [M]⁺• (Molecular Ion) | - |

| 134 | [M - •OH]⁺ | •OH |

| 120 | [M - •OCH₃]⁺ | •OCH₃ |

| 92 | [M - •OCH₃ - CO]⁺ | •OCH₃, CO |

Hyphenated analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the definitive identification of this compound, especially in complex mixtures. nih.gov

In a GC-MS analysis, the gas chromatograph first separates the components of a sample. This compound, being a volatile compound, will travel through the GC column at a characteristic rate, defined by its retention time. This retention time provides a preliminary identification.

Upon exiting the GC column, the separated compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, with its specific molecular ion and fragmentation pattern, serves as a highly specific chemical fingerprint. nih.govnih.gov By matching both the retention time and the mass spectrum against a known standard or a spectral library, such as the NIST Mass Spectrometry Data Center, a highly confident identification of this compound can be achieved. nih.gov This technique is also crucial for assessing the purity of synthesized batches of the compound. The derivatization of aldehydes to their corresponding oximes is a common strategy to improve their chromatographic behavior and detection sensitivity in GC-MS analysis. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. For 3-Methoxybenzaldehyde (B106831) oxime, these methods, particularly Density Functional Theory (DFT), are invaluable for elucidating its structural and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by solving the Schrödinger equation in an approximate manner, where the electron density is used as the fundamental variable. For molecules like 3-Methoxybenzaldehyde oxime, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Computational studies on related aromatic oximes often employ DFT to understand how substituents influence molecular structure. For instance, investigations into similar compounds have utilized DFT to reveal how electron-donating groups, such as the methoxy (B1213986) group at the meta position, can stabilize the oxime structure through resonance effects. The process involves starting with an initial guess of the molecular geometry and iteratively adjusting the atomic coordinates to find the lowest energy conformation on the potential energy surface.

The accuracy of DFT calculations is highly dependent on the choice of the "level of theory," which comprises the functional and the basis set.

Functionals: A variety of functionals are available, ranging from local-density approximations (LDA) to generalized gradient approximations (GGA), meta-GGAs, and hybrid functionals (which mix DFT with Hartree-Fock theory). Hybrid functionals like B3LYP are commonly used for organic molecules as they often provide a good balance of accuracy and computational cost. More recent functionals, such as the M06 family, have also been employed for studying similar molecular systems, including metal complexes of oxime ligands. researchgate.net

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set affect the quality of the calculation. Pople-style basis sets, such as 6-31G(d,p), are frequently used for geometry optimization and electronic property calculations of organic compounds. researchgate.net For more accurate modeling of specific phenomena like hydrogen bonding, larger basis sets incorporating diffuse functions (e.g., 6-31++G(d,p)) may be necessary. core.ac.uk The selection of an appropriate basis set is a critical step to ensure that the computational model is adequate for the chemical questions being addressed.

3-Methoxybenzaldehyde oxime can exist in different spatial arrangements, or conformations, due to rotation around single bonds and the geometry of the oxime group. The molecule primarily exists as E and Z isomers with respect to the C=N double bond. The E-isomer is generally reported to be the more stable and predominant form (>90%), a preference often attributed to reduced steric hindrance between the methoxy-substituted ring and the oxime's hydroxyl group.

A thorough conformational analysis would involve systematically rotating the key dihedral angles—such as the C-C bond connecting the ring to the oxime group and the C-O bond of the methoxy group—to map out the potential energy surface. By calculating the energy of each conformation, a global minimum can be identified, which represents the most stable structure of the molecule. Such analyses have been performed for similar molecules to understand how intramolecular interactions, like hydrogen bonding, can influence conformational preferences. core.ac.uk

Interactive Table: Example of Conformational Analysis Data

This table presents hypothetical data to illustrate the results of a conformational analysis for the E-isomer of 3-Methoxybenzaldehyde oxime, focusing on the rotation of the methoxy group.

| Dihedral Angle (C2-C3-O-CH3) | Relative Energy (kcal/mol) | Stability |

| 0° (planar) | 1.5 | Less Stable |

| 90° | 0.0 | Global Minimum |

| 180° (planar) | 1.8 | Less Stable |

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

A large HOMO-LUMO gap implies high stability and low reactivity.

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited.

Interactive Table: Example of Frontier Orbital Data

This table contains hypothetical DFT-calculated energy values for the frontier molecular orbitals of 3-Methoxybenzaldehyde oxime to illustrate typical findings.

| Parameter | Energy Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.1 |

| HOMO-LUMO Gap | 5.1 |

Understanding how electric charge is distributed across a molecule is key to predicting its electrostatic interactions and reactive sites.

Mulliken Charge Analysis: This is a method of partitioning the total electron density among the atoms in a molecule to assign partial atomic charges. While conceptually simple, Mulliken charges can be sensitive to the basis set used.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of charge distribution by localizing orbitals into lone pairs and bonding orbitals. It gives insight into hybridization, covalent bonding, and charge transfer interactions within the molecule. NBO analysis has been applied to the study of various ligands and complexes to analyze atomic charge distribution and understand bonding. researchgate.netresearchgate.netresearchgate.net For 3-Methoxybenzaldehyde oxime, NBO analysis would be expected to show negative charges on the electronegative oxygen and nitrogen atoms and reveal the electron-donating effect of the methoxy group on the aromatic ring.

Chemical Reactivity Descriptors (Chemical Hardness, Electrophilicity Index, Chemical Potential)

Computational chemistry provides powerful tools to predict the chemical reactivity of molecules through the calculation of various descriptors derived from Density Functional Theory (DFT). These descriptors, based on the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—offer quantitative insights into the stability and reactivity of compounds like 3-Methoxybenzaldehyde oxime. researchgate.net

The key global reactivity descriptors are:

Chemical Potential (μ): This descriptor measures the tendency of an electron to escape from a system. It is calculated from the energies of the HOMO and LUMO as: μ = (EHOMO + ELUMO) / 2 A higher chemical potential (less negative value) indicates a greater tendency to donate electrons.

Chemical Hardness (η): Chemical hardness is a measure of the molecule's resistance to a change in its electron distribution or charge transfer. It is directly related to the HOMO-LUMO energy gap. A large energy gap implies high hardness and low reactivity, indicating high stability. The formula is: η = (ELUMO - EHOMO) / 2 According to the Maximum Hardness Principle (MHP), molecules arrange their structures to achieve the maximum possible hardness. researchgate.net

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is calculated from the chemical potential and chemical hardness: ω = μ² / (2η) A higher electrophilicity index signifies a greater capacity to act as an electron acceptor. These principles, such as the Hard and Soft Acid-Base (HSAB) principle, help in analyzing the stability and reactivity of chemical systems. researchgate.net

The values of these descriptors are typically calculated using DFT methods, such as with the GAUSSIAN suite of programs, and provide a theoretical framework for understanding the molecule's behavior in chemical reactions. researchgate.net

Table 1: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron donating capacity |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer; stability |

| Electrophilicity Index (ω) | μ² / (2η) | Electron accepting capacity |

Intramolecular Charge Transfer Mechanisms

Intramolecular charge transfer (ICT) is a fundamental process in many organic molecules where electron density is redistributed between different parts of the molecule upon electronic excitation. In 3-Methoxybenzaldehyde oxime, the aromatic ring, the methoxy group (-OCH₃), and the oxime group (-CH=NOH) constitute the key components for potential ICT.

The methoxy group is a well-known electron-donating group (EDG) due to the lone pairs on the oxygen atom, which can be delocalized into the benzene (B151609) ring's π-system. The oxime group can act as either an electron-donating or electron-accepting group depending on the molecular context.

Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are employed to study the electronic transitions and the nature of excited states. researchgate.net By analyzing the composition of the molecular orbitals involved in a transition (e.g., from HOMO to LUMO), the character of the charge transfer can be elucidated.

For aromatic oximes, electronic transitions can often be characterized as π → π* and n → π* transitions. researchgate.net An ICT process would be indicated by a significant shift in electron density from the donor part of the molecule (e.g., the methoxy-substituted ring) to the acceptor part (e.g., the oxime moiety) during an electronic transition. This is visualized through the analysis of frontier molecular orbitals and electron density difference maps between the ground and excited states. Natural Bond Orbital (NBO) analysis can also be used to quantify the charge distribution in the ground state and understand the potential pathways for charge migration.

Spectroscopic Parameter Prediction

Theoretical calculations are also used to predict Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts (δ) for nuclei such as ¹H and ¹³C. researchgate.netresearchgate.net

The procedure involves using the optimized geometry of 3-Methoxybenzaldehyde oxime and performing a GIAO calculation, typically using a DFT functional and a suitable basis set. The calculation yields absolute magnetic shielding tensors for each nucleus. To compare with experimental data, these absolute values are converted to chemical shifts by referencing them against the calculated shielding tensor of a standard compound, usually Tetramethylsilane (TMS), computed at the same level of theory. researchgate.net

The predicted ¹H and ¹³C chemical shifts can then be compared with experimentally measured spectra. This comparison aids in the definitive assignment of resonances in the experimental NMR spectrum, which can sometimes be ambiguous, especially for complex molecules. A strong correlation between the theoretical and experimental chemical shifts validates the structural model of the molecule used in the calculations. researchgate.net

Comparison of Theoretical and Experimental Spectroscopic Data

The validation of computational models through the comparison of theoretical and experimental spectroscopic data is a cornerstone of modern chemical analysis. For 3-Methoxy-benzaldehyde oxime and related compounds, Density Functional Theory (DFT) is a commonly employed method for predicting spectroscopic properties. researchgate.nettandfonline.com

Typically, the molecular geometry is first optimized using a DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p). researchgate.nettandfonline.com Following optimization, vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts can be calculated. For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is frequently used as it provides more accurate results. researchgate.nettandfonline.com

These theoretical values are then compared against experimental data. Studies on analogous oximes show a strong correlation between the calculated and observed spectra. tandfonline.com For instance, the calculated vibrational bands and NMR chemical shifts are generally consistent with experimental results. researchgate.net Specific interactions within the molecule, such as intramolecular hydrogen bonds, can be identified through shifts in the theoretical spectra that match experimental observations, like the red-shifting of an O-H stretching frequency in an IR spectrum. tandfonline.com

Table 1: Illustrative Comparison of Key Experimental and Theoretical Vibrational Frequencies for an Aromatic Oxime Note: This table is representative of the type of data generated in such studies, based on findings for structurally similar compounds.

Non-Linear Optical (NLO) Properties

Aromatic oximes, including derivatives of benzaldehyde (B42025), are a class of compounds investigated for their potential non-linear optical (NLO) properties. researchgate.nettandfonline.com These properties arise from the interaction of the molecule with intense electromagnetic fields, like those from lasers, leading to applications in optoelectronics and photonics. The presence of an electron-donating group (the methoxy group) and a potential electron-accepting region connected by a π-conjugated system is a key structural feature for NLO activity. researchgate.net

Hyperpolarizability Calculations

Table 2: Example of Calculated First-Order Hyperpolarizability Components for a Representative NLO-active Oxime Note: This table illustrates the typical output of a hyperpolarizability calculation for a related organic NLO compound.

Structure-NLO Relationship Studies

The relationship between a molecule's structure and its NLO activity is critical for designing new materials. In this compound, the interplay between the methoxy group, the benzene ring, and the oxime functional group is key. Theoretical analyses, such as Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) analyses, are used to elucidate this relationship. researchgate.netresearchgate.net

NBO analysis can reveal hyperconjugative interactions and intramolecular charge transfer (ICT) within the molecule. tandfonline.com The charge transfer from the electron-donating methoxy group through the π-system to an acceptor region is a primary mechanism for NLO activity. tandfonline.com FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is also crucial. A small HOMO-LUMO energy gap is often correlated with higher molecular reactivity, greater polarizability, and enhanced NLO properties. researchgate.net

Reaction Mechanism Studies

The most common synthesis of this compound involves the reaction of 3-methoxybenzaldehyde with hydroxylamine (B1172632). The generally accepted mechanism for this condensation reaction is a two-step process. nih.gov

Transition State Characterization and Reaction Pathway Energetics

Computational chemistry allows for a detailed investigation of the reaction pathway, including the characterization of transient species like transition states. rsc.org Using methods such as DFT, researchers can model the potential energy surface of the reaction. This involves calculating the Gibbs free energies of the reactants, the tetrahedral intermediate, the transition states, and the final products. rsc.org

For the acid-catalyzed formation of oximes, the transition state for the dehydration step is of particular interest as it corresponds to the highest energy barrier. Detailed studies have proposed a transition state where the proton transfer from a general acid to the carbinolamine's hydroxyl group occurs concurrently with the C-N bond forming the double bond and the breaking of the C-O bond. nih.gov Computational modeling can identify the geometry of these transition states (e.g., TS1 for the nucleophilic attack and TS2 for the dehydration) and calculate the activation energies required to overcome them, providing a quantitative understanding of the reaction kinetics. rsc.orgresearchgate.net

Intermolecular Interactions and Crystal Structure Analysis

The arrangement of molecules in the solid state is governed by a network of intermolecular interactions, which can be elucidated through single-crystal X-ray diffraction and computational techniques like Hirshfeld surface analysis. nih.goviucr.org While a specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related methoxybenzaldehyde oxime isomers reveals common packing motifs. iucr.org

The dominant intermolecular interaction in these structures is typically a strong hydrogen bond. In many oximes, this takes the form of an O-H···N hydrogen bond, which can link molecules together to form dimers or infinite chains. nih.govresearchgate.net For example, some isomers form dimers with an R²₂(6) graph-set motif, while others form C(3) chains. iucr.orgresearchgate.net

In addition to strong hydrogen bonds, weaker interactions such as C-H···O, C-H···π, and π-π stacking interactions play a crucial role in stabilizing the three-dimensional crystal packing. researchgate.neteurjchem.com Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these varied intermolecular contacts. The analysis generates a fingerprint plot that shows the proportion of the surface corresponding to each type of interaction. iucr.orgmdpi.com

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Methoxybenzaldehyde Oxime Derivative Note: This table exemplifies the quantitative data obtained from Hirshfeld analysis for this class of compounds.

Analysis of Hydrogen Bonding Networks

In related oxime compounds, hydrogen bonds are significant stabilizing forces. For instance, in the crystal structure of a cobalt(II) complex with 2-hydroxy-3-methoxy-benzaldehyde oxime, intramolecular O—H···O hydrogen bonds are observed. iucr.org Furthermore, intermolecular C—H···O contacts contribute to the packing of molecules in the crystal. iucr.org Studies on other oximes demonstrate that intermolecular O-H···N hydrogen bonds can link molecules into chains, playing a crucial role in the supramolecular architecture. researchgate.nettandfonline.com The analysis of similar molecules, such as 1, 2-diphenyl-2-methoxyethanone oxime, also highlights the presence of C–H…O intermolecular hydrogen bonding. tandfonline.com While specific crystallographic data for this compound is not detailed, the principles observed in these related structures suggest that both the oxime's hydroxyl group and the methoxy's oxygen atom are likely key participants in forming hydrogen bond networks.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis has been applied to related oxime compounds to understand the nature and prevalence of different intermolecular contacts. researchgate.netresearchgate.net For example, in a study of 4-hydroxy-3-methoxy-benzaldehyde oxime (vanillin oxime), Hirshfeld surface analysis was used to quantify intermolecular interactions and analyze intercontacts in the crystal structure. researchgate.net

This technique maps various properties onto the molecular surface, with dnorm plots highlighting regions of close intermolecular contact. Red spots on these plots indicate strong interactions, such as hydrogen bonds. tandfonline.com For related oximes, Hirshfeld analysis has revealed the dominance of specific contacts in the crystal packing. researchgate.net The most significant contributions often come from H···H, H···C/C···H, and O···H/H···O contacts, with the latter representing hydrogen bonds. researchgate.netresearchgate.net Although a specific Hirshfeld analysis for this compound is not available, studies on analogous molecules suggest that H···H and C-H···O contacts would be significant contributors to its crystal packing stability. researchgate.netresearchgate.net

Table 1: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis in Related Oxime Crystals

| Contact Type | Description | Significance in Crystal Packing | Reference |

| O–H···N/O | Strong hydrogen bonds involving the oxime hydroxyl group. | Major contributor to stabilizing the molecular solid and forming chains or networks. | tandfonline.comresearchgate.net |

| H···H | Represents the most frequent type of contact on the molecular surface. | High percentage contribution to the overall crystal packing. | researchgate.netresearchgate.net |

| C–H···O | Weaker hydrogen bonds involving carbon-hydrogen donors and oxygen acceptors. | Contributes to the assembly of the supramolecular architecture. | researchgate.nettandfonline.com |

| H···C/C···H | van der Waals interactions between hydrogen and carbon atoms. | Significant percentage contribution to crystal packing. | researchgate.netresearchgate.net |

Molecular Modeling of Interactions with Biomolecules

Molecular modeling techniques, particularly molecular docking, are employed to predict and analyze the interactions between small molecules like this compound and biological macromolecules such as enzymes and DNA. tandfonline.com These computational methods provide valuable insights into potential biological activities and mechanisms of action.

Molecular Docking Studies with Enzymes (e.g., Kinases, Aldose Reductase)

Research has shown that this compound exhibits inhibitory activity against a wide range of enzymes. It has been identified as an inhibitor of over 40 different kinases, including AMP-activated protein kinase (AMPK) and Phosphatidylinositol 3-kinase (PI3K). Molecular docking simulations, often performed with tools like AutoDock Vina, are used to model the interactions of such compounds with target enzymes. tandfonline.com

Furthermore, derivatives of benzaldehyde oxime have demonstrated potential as inhibitors of aldose reductase (ALR2), an enzyme implicated in complications arising from diabetes. This suggests that this compound could also be investigated for similar activity. In related studies, docking of oxime esters into fungal cytochrome P450 enzymes yielded favorable binding affinity scores, indicating strong potential for interaction.

Table 2: Summary of Molecular Docking Findings with Enzymes

| Target Enzyme Class | Specific Examples | Finding | Compound Focus | Reference |

| Kinases | AMPK, PI3K, CDK | This compound functions as an inhibitor for over 40 kinases. | This compound | |

| Reductases | Aldose Reductase (ALR2) | Benzaldehyde oxime derivatives show promise as ALR2 inhibitors, suggesting potential for this compound. | Related Benzaldehyde Oximes | |

| Cytochrome P450 | Fungal Cytochrome P450 | Pyrazole oxime esters show enhanced binding affinity in docking simulations. | Related Oxime Esters |

Ligand-Protein Binding Mode Analysis via Computational Techniques

Computational analysis of the ligand-protein binding mode elucidates how a molecule like this compound fits into the active site of a protein and the specific interactions that stabilize this binding. bilecik.edu.tr These studies are crucial for understanding the basis of enzyme inhibition. For related oxime compounds, docking studies have been performed to identify the most preferred binding mode within a protein cavity. tandfonline.com

The interaction between the ligand and the target protein is typically analyzed and visualized to identify key stabilizing forces. tandfonline.com These forces often include hydrogen bonds and van der Waals interactions. acs.org For example, computational studies on a related oxime, 1, 2-diphenyl-2-methoxyethanone oxime (DMEO), identified a binding energy of -6.16 kcal/mol with a bacterial protein target (PDB ID: 1S07), indicating a strong and favorable interaction. tandfonline.com The analysis revealed that hydrogen bonding interactions, often involving the oxime and methoxy groups, play a significant role in the binding. tandfonline.com The stability arising from these interactions is a key determinant of the compound's biological activity. tandfonline.com

Molecular Docking with DNA Structures for Interaction Mechanism Understanding

In addition to proteins, DNA can also be a target for small molecules. Molecular docking studies have been conducted to investigate the interaction between oxime derivatives and DNA structures. bilecik.edu.trresearchgate.net For the related compounds 4-methoxy-benzaldehyde oxime and 4-hydroxy-3-methoxy-benzaldehyde oxime, molecular docking with DNA was performed to determine the most likely binding mode within the DNA structure. tandfonline.com Such studies are important for understanding the potential of these compounds to act as DNA binding agents. btu.edu.trbtu.edu.tr The analysis helps to clarify the interaction mechanism, which can involve intercalation between base pairs or binding within the minor or major grooves of the DNA helix.

Research Applications in Organic Synthesis and Materials Science

Role as Synthetic Intermediates